molecular formula C30H20BrN B3306560 9-(3-Bromophenyl)-3,6-diphenylcarbazole CAS No. 928050-07-1

9-(3-Bromophenyl)-3,6-diphenylcarbazole

Cat. No. B3306560
CAS RN: 928050-07-1
M. Wt: 474.4 g/mol
InChI Key: YJEUUQOJSFGEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-Bromophenyl)-3,6-diphenylcarbazole is a chemical compound with the molecular formula C18H12BrN . It is a solid substance at 20 degrees Celsius . The compound has a molecular weight of 322.21 g/mol .


Molecular Structure Analysis

The molecular structure of 9-(3-Bromophenyl)-3,6-diphenylcarbazole can be represented by the SMILES notation: C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)Br . This notation represents the structure of the molecule in terms of the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

9-(3-Bromophenyl)-3,6-diphenylcarbazole is a white to almost white powder or crystal . It has a melting point of 67.0 to 71.0 °C .

Safety and Hazards

The compound is known to cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

9-(3-bromophenyl)-3,6-diphenylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20BrN/c31-25-12-7-13-26(20-25)32-29-16-14-23(21-8-3-1-4-9-21)18-27(29)28-19-24(15-17-30(28)32)22-10-5-2-6-11-22/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEUUQOJSFGEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC(=CC=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole

Synthesis routes and methods I

Procedure details

Mix together 0.4 g Pd2DBA3 and 0.4 g DPPF and 4.3 g sodium t-butoxide and dissolve into 200 mL xylenes in glove box. Stir 15 mins then add 25 g of 3-iodo-bromobenzene. Stir 15 mins then add 10 g carbazole and the mix brought to reflux. Reflux o/n. using an air condensor. Solution immediately is dark purple/brown but on reaching ˜80 C. it is dark reddish brown and cloudy. After heating close to reflux overnight, the solution is dark brown and clear. Evaporated outside the glove box in rotovap and then dissolved in DCM and extracted (soxhlet) through a bed of silica and basic alumina (stacked in soxhlet) using DCM. Collect dark orange solution and evaporate to dryness. Leaves a dark orange oil. Wash with methanol and then dissolve into ether and reprecipitate with methanol.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
catalyst
Reaction Step Three
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Three
[Compound]
Name
xylenes
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3,6-Diphenylcarbazole (2.80 g, 8.77 mmol), 1-bromo-3-iodobenzene (22.18 g, 87.7 mmol), copper powder (0.279 g) and potassium carbonate (4.85 g) were mixed together, and the mixture was heated in a nitrogen atmosphere at 190° C. for 9 hours. The resultant mixture was cooled to room temperature and diluted with methylene chloride, followed by washing with water and drying, to thereby obtain a pale brown liquid. Next, the obtained liquid is purified through silica gel column chromatography using a solvent mixture of methylene chloride/hexane (2/3 by volume), to thereby obtain 3.59 g of 9-(3-bromophenyl)-3,6-diphenylcarbazole.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
22.18 g
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
0.279 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(3-Bromophenyl)-3,6-diphenylcarbazole
Reactant of Route 2
Reactant of Route 2
9-(3-Bromophenyl)-3,6-diphenylcarbazole
Reactant of Route 3
Reactant of Route 3
9-(3-Bromophenyl)-3,6-diphenylcarbazole
Reactant of Route 4
Reactant of Route 4
9-(3-Bromophenyl)-3,6-diphenylcarbazole
Reactant of Route 5
Reactant of Route 5
9-(3-Bromophenyl)-3,6-diphenylcarbazole
Reactant of Route 6
Reactant of Route 6
9-(3-Bromophenyl)-3,6-diphenylcarbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.